molecular formula C19H24N4O3 B2664458 2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1234851-30-9

2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2664458
CAS RN: 1234851-30-9
M. Wt: 356.426
InChI Key: LDXMYZXGBWUMPZ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of piperidyl indanone .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5,6-dimethoxy-2- (piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates . The scaffold 2,3-dihydro-5,6-dimethoxy-2- ((piperidin-4-yl)methyl) inden-1-one, a key intermediate of the drug donepezil, has been synthesized in three steps and derivatized as carboxamides and thioureas for SAR studies .


Molecular Structure Analysis

The structure of similar synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 5,6-dimethoxy-2- (piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 131–133°C, a log P value of 3.96, and a molecular weight of 289.37 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide:

Antitubercular Agents

This compound has shown potential as an antitubercular agent. Research indicates that derivatives of benzamide, including this compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds have demonstrated significant inhibitory effects, making them promising candidates for the development of new tuberculosis treatments .

Anticholinesterase Activity

The compound has been studied for its potential anticholinesterase activity. Novel carboxamides and thioureas derived from similar structures have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE). These studies suggest that such compounds could be useful in treating diseases like Alzheimer’s, where AChE inhibitors are commonly used .

Anticancer Research

Benzamide derivatives, including this compound, have been explored for their anticancer properties. These compounds can interfere with cancer cell growth and proliferation. Research has focused on their ability to induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for cancer therapy .

Antiviral Applications

The compound has potential antiviral applications. Benzamide derivatives have been investigated for their ability to inhibit viral replication. This makes them promising candidates for the development of antiviral drugs, particularly against viruses that are resistant to current treatments .

Anti-inflammatory Agents

Research has shown that benzamide derivatives can act as anti-inflammatory agents. These compounds can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis .

Antibacterial Activity

The compound has also been studied for its antibacterial activity. Benzamide derivatives have shown effectiveness against a range of bacterial strains, including those that are resistant to conventional antibiotics. This highlights their potential as new antibacterial agents.

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Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, similar compounds have been found to increase the GABA level in rat brain significantly , and are inhibitors of acetylcholinesterase .

Safety and Hazards

While specific safety and hazards for this compound are not mentioned, it’s important to handle all chemical compounds with care, avoiding ingestion, inhalation, or direct skin contact .

Future Directions

Future research could involve changing the functional group and substitution in the scaffold 2,3-dihydro-5,6-dimethoxy-2- ((piperidin-4-yl)methyl)inden-1-one for better AChE inhibitory activity .

properties

IUPAC Name

2,6-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-15-5-3-6-16(26-2)17(15)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXMYZXGBWUMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide

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